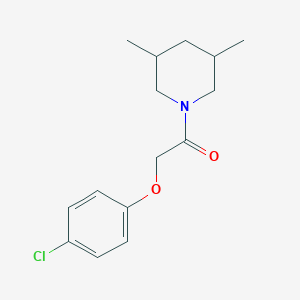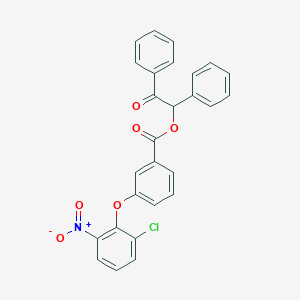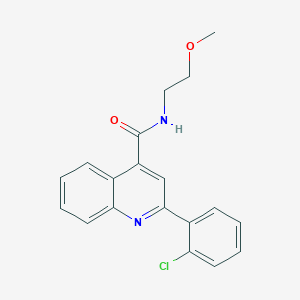![molecular formula C20H20N4O2S B10891323 (2Z)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10891323.png)
(2Z)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one” is a complex organic molecule that features a unique combination of pyrazole, thiazole, and benzoxadiazocin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the individual heterocyclic components. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. The thiazole ring can be formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
The final assembly of the compound may involve a series of condensation reactions to link the pyrazole, thiazole, and benzoxadiazocin rings. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring the availability of starting materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The pyrazole and thiazole rings can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzoxadiazocin ring, potentially leading to alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study the interactions of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine
The compound’s potential medicinal applications could include its use as a lead compound for the development of new drugs. Its unique structure might exhibit biological activity against various targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its heterocyclic nature.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which may confer unique chemical and biological properties. This structural complexity can lead to diverse applications and make it a valuable compound for further research.
Properties
Molecular Formula |
C20H20N4O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(13Z)-13-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |
InChI |
InChI=1S/C20H20N4O2S/c1-4-23-12(2)13(11-21-23)9-17-18(25)24-15-10-20(3,22-19(24)27-17)26-16-8-6-5-7-14(15)16/h5-9,11,15H,4,10H2,1-3H3/b17-9- |
InChI Key |
JZYPUZVOOJXSDE-MFOYZWKCSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C\2/C(=O)N3C4CC(N=C3S2)(OC5=CC=CC=C45)C)C |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N3C4CC(N=C3S2)(OC5=CC=CC=C45)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(5-ethylthiophen-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B10891246.png)
![ethyl {2-ethoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10891249.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B10891260.png)
![(5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B10891261.png)
![3-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B10891264.png)


![2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B10891289.png)



![4-Nitro-5-[4-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10891307.png)
![N-(4-{[4-(pyridine-3-amido)cyclohexyl]methyl}cyclohexyl)pyridine-3-carboxamide](/img/structure/B10891315.png)
![(E)-1-(1-Adamantyl)-3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2-propen-1-one](/img/structure/B10891320.png)
